N-(4-(N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)acetamide
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Overview
Description
N-(4-(N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)acetamide is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyrrolidine derivative: Starting with a suitable pyrrolidine precursor, it is reacted with a thiophene derivative under controlled conditions.
Sulfamoylation: The intermediate product is then subjected to sulfamoylation using a sulfonamide reagent.
Acetylation: Finally, the compound is acetylated to form the desired product.
Industrial Production Methods
Industrial production of this compound would require optimization of the reaction conditions to ensure high yield and purity. This may involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.
Purification: Employing techniques such as recrystallization or chromatography for purification.
Chemical Reactions Analysis
Types of Reactions
N-(4-(N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under specific conditions.
Reduction: The sulfonamide group can be reduced to form different derivatives.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Halogens, nitrating agents, or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or other reduced derivatives.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Investigated for its pharmacological properties, such as anti-inflammatory or antimicrobial activity.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-(N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)acetamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signal transduction.
Pathways: Interference with biochemical pathways to exert its effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-(N-(2-(pyrrolidin-1-yl)ethyl)sulfamoyl)phenyl)acetamide: Lacks the thiophene ring.
N-(4-(N-(2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)acetamide: Lacks the pyrrolidine ring.
N-(4-(N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)propionamide: Has a propionamide group instead of an acetamide group.
Uniqueness
N-(4-(N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)acetamide is unique due to the presence of both the pyrrolidine and thiophene rings, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-[4-[(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)sulfamoyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3S2/c1-14(22)20-16-4-6-17(7-5-16)26(23,24)19-12-18(15-8-11-25-13-15)21-9-2-3-10-21/h4-8,11,13,18-19H,2-3,9-10,12H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFEWWQRKTOZLJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CSC=C2)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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